9-Vinylcarbazole

Descripción

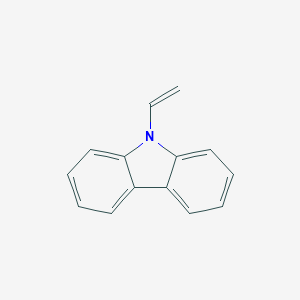

Structure

3D Structure

Propiedades

IUPAC Name |

9-ethenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFHAJHLJHVUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-59-8 | |

| Record name | Poly(N-vinylcarbazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4022155 | |

| Record name | N-Vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-13-5 | |

| Record name | N-Vinylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Vinylcarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-vinylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D629AMY6F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Vinylcarbazole fundamental properties for organic electronics

An In-depth Technical Guide to the Fundamental Properties of 9-Vinylcarbazole for Organic Electronics

Introduction

This compound (NVC), a nitrogen-containing aromatic heterocyclic compound (CAS: 1484-13-5), serves as a critical monomer for the synthesis of poly(this compound) (PVK).[1][2] PVK is a well-known p-type thermoplastic polymer renowned for its unique optoelectronic properties, including high thermal stability, hydrophobicity, and efficient hole transport.[2][3] These characteristics make it a foundational material in the field of organic electronics.[1]

The versatility of NVC arises from its molecular structure, which consists of a carbazole core with a reactive vinyl group, making it highly suitable for polymerization.[1] The resulting polymer, PVK, is not a conjugated polymer in its backbone but derives its electronic properties from the pendant carbazole side groups.[3] It has been extensively utilized as a hole-transporting layer, an electron-blocking layer, and an emissive host material in Organic Light-Emitting Diodes (OLEDs).[3][4] Furthermore, its applications extend to organic photovoltaics, photorefractive polymers, and memory devices.[1][3] This guide provides a comprehensive overview of the fundamental properties of NVC and PVK, detailed experimental protocols for their synthesis and characterization, and a summary of their core electronic parameters.

Quantitative Data Summary

The key physical, electronic, and optical properties of this compound and its polymer, Poly(this compound), are summarized below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| This compound (Monomer) | ||

| CAS Number | 1484-13-5 | [1] |

| Chemical Formula | C₁₄H₁₁N | [5] |

| Molecular Weight | 193.24 g/mol | [5] |

| Poly(this compound) (PVK) | ||

| CAS Number | 25067-59-8 | [3] |

| Chemical Formula | (C₁₄H₁₁N)n | [3] |

| Average Molecular Weight (Mw) | ~1,100,000 g/mol (typical) | [6] |

| Density | 1.2 g/mL at 25 °C | [6][7] |

| Glass Transition Temperature (Tg) | 220 °C | [6] |

| Refractive Index (n20/D) | 1.683 | [6] |

| Solubility | Chloroform, Dichlorobenzene, THF, o-xylene | [3] |

Table 2: Electronic and Charge Transport Properties of PVK

| Property | Value | Source(s) |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | [3][8] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.2 eV | [3][8] |

| Energy Gap (HOMO-LUMO) | 3.6 eV | [3] |

| Hole Drift Mobility (Room Temp.) | ~10⁻⁷ cm²/V·s | [9] |

| Conduction Mechanism | Thermally activated, field-assisted hopping | [3][9] |

Table 3: Optical Properties of PVK

| Property | Description | Source(s) |

| Absorption | Characteristic absorption bands of the carbazole moiety. | [10] |

| Photoluminescence | Exhibits a primary structureless emission in the blue-violet region (~380-410 nm), often attributed to excimer formation. A secondary band can appear around 350 nm depending on molecular weight and temperature.[3][11] | |

| Electroluminescence | Capable of fluorescence and phosphorescence, making it an excellent host for phosphorescent emitters in OLEDs.[12] |

Experimental Protocols

Detailed methodologies for the synthesis of the NVC monomer, its polymerization into PVK, and the characterization of its fundamental electronic properties are provided below.

Synthesis of this compound (Monomer)

Two common methods for the synthesis of NVC from carbazole are detailed here.

-

Method 1: Solid Superbase Catalysis [2]

-

Catalyst Preparation : A solid superbase catalyst (Na-NaOH/γ-Al₂O₃) is prepared by heating γ-Al₂O₃ to remove adsorbed water, followed by the addition of NaOH and metallic sodium under nitrogen at elevated temperatures.

-

Reaction Setup : 34g of carbazole, 0.68g of the prepared catalyst, and 200mL of xylene are added to a reactor and heated to 135°C with uniform stirring.

-

Vinylation : Acetylene gas is introduced into the mixture at a flow rate of 30mL/min under atmospheric pressure.

-

Reaction and Purification : The reaction proceeds for 8 hours. Afterward, the mixture is cooled, and the solid catalyst is removed by filtration. The liquid phase is subjected to vacuum distillation to collect the this compound product.

-

-

Method 2: Synthesis in DMSO [2]

-

Dissolution : 50g of carbazole is dissolved in 100mL of dimethyl sulfoxide (DMSO) by heating.

-

Reaction Setup : The solution is transferred to a three-necked flask, and 2g of potassium hydroxide is added. The temperature is raised to 160°C.

-

Vinylation : Acetylene gas is introduced until thin-layer chromatography (TLC) indicates the consumption of the carbazole starting material.

-

Purification : After cooling, DMSO is removed via vacuum distillation. The final product, this compound, is then collected by a subsequent vacuum distillation at 175°C/5mmHg.

-

Polymerization of NVC to Poly(this compound) (PVK)

Cationic polymerization is a common method for producing PVK.

-

Method: Cationic Polymerization [13]

-

Initiator Solution : Prepare an initiator solution by mixing 0.25 mL of diethyl boron trifluoride etherate with 5 mL of dry dichloromethane.

-

Reaction Setup : In a separate flask, add 0.2 g of this compound monomer to 10 mL of dry dichloromethane.

-

Initiation : Add 200 μL of the initiator solution to the monomer solution. The reaction system is then placed in an ice bath.

-

Polymerization : Allow the reaction to proceed for 10 minutes.

-

Precipitation and Collection : Precipitate the resulting polymer solution into ethanol. The solid PVK is then collected by filtration and dried under a vacuum.

-

Characterization of HOMO/LUMO Energy Levels

Cyclic Voltammetry (CV) is the standard electrochemical technique for determining the frontier molecular orbital energy levels of organic materials.[14]

-

Method: Cyclic Voltammetry [14]

-

Sample Preparation : Prepare a dilute solution of PVK in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Electrochemical Cell Setup : Use a three-electrode configuration consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement : Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Perform the voltammetric scan, sweeping the potential to measure the onset of the first oxidation potential (E_ox).

-

Calibration : Calibrate the system by measuring the redox potential of a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

-

Calculation : Estimate the HOMO energy level using the empirical formula:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

-

-

The LUMO level can be estimated by adding the optical bandgap (determined from the onset of UV-Vis absorption) to the HOMO energy value.

-

Characterization of Charge Carrier Mobility

The Time-of-Flight (TOF) photoconductivity technique is a direct method for measuring the drift mobility of charge carriers in thin films.[9][15]

-

Method: Time-of-Flight (TOF) [9][15][16][17]

-

Sample Preparation : Fabricate a sandwich-structure device by depositing a thin film of PVK (typically several micrometers thick) onto a transparent conductive substrate (e.g., ITO-coated glass). A top metal electrode (e.g., aluminum) is then deposited via thermal evaporation to complete the device.

-

Experimental Setup : Place the sample in a circuit with a voltage source and a series resistor. The voltage drop across the resistor is monitored with an oscilloscope.

-

Carrier Generation : Apply a stable DC voltage across the device. A short, high-intensity pulse of light (e.g., from a nitrogen laser) with a photon energy above the PVK absorption edge illuminates the transparent electrode. This creates a thin sheet of electron-hole pairs near this interface.

-

Carrier Drift : Depending on the polarity of the applied voltage, either holes or electrons will drift across the bulk of the PVK film toward the opposite electrode.

-

Data Acquisition : The movement of this charge packet induces a transient photocurrent in the external circuit, which is recorded by the oscilloscope. The current persists until the charge packet reaches the collecting electrode, at which point it drops off. The time this takes is the transit time (t_T).

-

Mobility Calculation : The drift mobility (μ) is calculated using the formula:

-

μ = L² / (V * t_T)

-

where L is the thickness of the PVK film, V is the applied voltage, and t_T is the measured transit time.

-

-

Visualizations: Workflows and Energy Diagrams

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. ossila.com [ossila.com]

- 4. mdpi.com [mdpi.com]

- 5. N-Vinylcarbazole | C14H11N | CID 15143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ポリ(9-ビニルカルバゾール) average Mw ~1,100,000, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 聚(9-乙烯基咔唑) average Mw ~1,100,000, powder | Sigma-Aldrich [sigmaaldrich.cn]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Electroluminescence of poly(N-vinylcarbazole) films: fluorescence, phosphorescence and electromers. | Semantic Scholar [semanticscholar.org]

- 13. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Characterization of 9-Vinylcarbazole Monomer for Polymerization

Introduction

This compound (9-VC), a reactive organic compound with the CAS number 1484-13-5, is a critical monomer in the field of polymer science and a foundational component for various organic electronics.[1] Its molecular structure, which consists of a carbazole core attached to a vinyl group, makes it an excellent candidate for polymerization.[1] The resulting polymer, poly(this compound) (PVK), is highly valued for its exceptional electrical and optical properties, including high charge carrier mobility and photoconductivity.[1][2] These characteristics make PVK and its copolymers essential materials in the development of organic light-emitting diodes (OLEDs), organic solar cells, photoreceptors, and memory devices.[1][2]

The precise control of the polymerization process is paramount for tailoring the final polymer's characteristics to specific applications.[1] Therefore, a thorough characterization of the 9-VC monomer is a prerequisite to ensure high purity and predict its polymerization behavior, ultimately influencing the performance and longevity of the resulting devices.[1] This guide provides a comprehensive overview of the key characterization techniques, including detailed experimental protocols and data presentation, to aid researchers in the successful polymerization of this compound.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of the 9-VC monomer is the first step in its characterization. These properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₄H₁₁N | [3][4] |

| Molecular Weight | 193.24 g/mol | [3] |

| Appearance | Light yellow or slightly brown crystalline solid/powder | [3][5] |

| Melting Point | 60-66 °C | [3][4][6] |

| Boiling Point | 154-155 °C at 3 mmHg | [3][4] |

| Density | ~1.08-1.2 g/mL at 25 °C | [5][7] |

| Solubility | Soluble in organic solvents like acetone, chloroform, THF, DMF, and toluene. Insoluble in water. | [3][5][8] |

| Stability | Stable under normal conditions. Incompatible with strong acids and strong oxidizing agents. | [3] |

Polymerization of this compound

This compound can be polymerized through several methods, most commonly via free radical and cationic polymerization mechanisms.[9][10] The choice of polymerization technique influences the properties of the resulting poly(vinylcarbazole), such as molecular weight and tacticity.[11]

-

Free Radical Polymerization: This method typically employs initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides.[9][12] The process involves initiation, propagation, and termination steps to form the polymer chain.[13]

-

Cationic Polymerization: Cationic polymerization of 9-VC can be initiated by Lewis acids or other cationic initiators.[11][14] This method can lead to living polymerization under specific conditions, allowing for precise control over the polymer architecture.[11]

The general scheme for the polymerization of this compound into poly(vinylcarbazole) is depicted below.

Caption: General polymerization of this compound to Poly(this compound).

Experimental Protocols for Monomer Characterization

Thorough characterization is essential to confirm the identity, purity, and suitability of the 9-VC monomer for polymerization. The following sections detail the key analytical techniques and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 9-VC, confirming the presence of the vinyl group and the carbazole core, and identifying any impurities.[15][16][17]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR and ¹³C NMR spectra. Typical acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the solvent peak or an internal standard (e.g., TMS).

Typical ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Multiplet | 2H | Aromatic Protons (Carbazole) |

| ~7.2 - 7.5 | Multiplet | 6H | Aromatic Protons (Carbazole) |

| ~7.0 - 7.2 | Doublet of Doublets | 1H | Vinylic Proton (-N-CH=) |

| ~5.6 - 5.7 | Doublet of Doublets | 1H | Vinylic Proton (=CH₂) |

| ~5.1 - 5.2 | Doublet of Doublets | 1H | Vinylic Proton (=CH₂) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the 9-VC molecule by measuring the absorption of infrared radiation.[18] It is particularly useful for confirming the presence of the vinyl C=C bond and the aromatic C-H bonds of the carbazole ring.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the 9-VC powder (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the 9-VC powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam path and record the spectrum.

-

Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in 9-VC.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic and Vinylic C-H stretching |

| ~1640 | Vinylic C=C stretching |

| ~1600, 1485, 1450 | Aromatic C=C ring stretching |

| ~1330 | C-N stretching |

| ~960, 860 | Vinylic C-H out-of-plane bending |

| ~750, 720 | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the 9-VC molecule, specifically the π-π* transitions associated with the carbazole aromatic system.[19][20] It is useful for confirming the electronic structure and for concentration determination using the Beer-Lambert law.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., chloroform, THF, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically < 1.5).

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (reference) and another with the sample solution.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum.

-

Data Analysis: The spectrum plots absorbance versus wavelength (nm). Identify the wavelengths of maximum absorbance (λ_max).

Typical UV-Vis Absorption Data (in Chloroform):

| Wavelength (λ_max, nm) | Assignment |

| ~293 | π-π* transition |

| ~330 | π-π* transition |

| ~343 | π-π* transition |

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal properties of the monomer, including its melting point, purity, and thermal stability.

Experimental Protocol (DSC):

-

Sample Preparation: Accurately weigh 3-5 mg of the 9-VC sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A typical temperature range would be from room temperature to ~100 °C to observe the melting transition.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (T_m) is determined from the peak of the endothermic transition. The sharpness of the peak can be an indicator of purity.

Experimental Protocol (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of the 9-VC sample into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 500 °C).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. This indicates the decomposition temperature and thermal stability of the monomer.

Typical Thermal Analysis Data:

| Analysis | Parameter | Typical Value |

| DSC | Melting Point (T_m) | ~65 °C |

| TGA | Onset of Decomposition | > 200 °C |

Overall Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound monomer prior to its use in polymerization.

Caption: Workflow for the characterization of this compound monomer.

Conclusion

The comprehensive characterization of this compound monomer is a critical step that dictates the success of polymerization and the ultimate performance of the resulting polymer, poly(vinylcarbazole). By employing a suite of analytical techniques including NMR, FTIR, UV-Vis, and thermal analysis, researchers can confirm the monomer's identity, assess its purity, and understand its thermal stability. The detailed protocols and structured data presentation in this guide serve as a valuable resource for scientists and professionals, ensuring the use of high-quality monomer, which is essential for producing polymers with consistent and desirable properties for advanced applications in organic electronics and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. This compound | 1484-13-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]

- 7. Poly(this compound) average Mw 1,100,000, powder 25067-59-8 [sigmaaldrich.com]

- 8. polymersource.ca [polymersource.ca]

- 9. mdpi.com [mdpi.com]

- 10. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Poly vinyl carbazole | PPTX [slideshare.net]

- 13. pslc.ws [pslc.ws]

- 14. researchgate.net [researchgate.net]

- 15. This compound(1484-13-5) 1H NMR [m.chemicalbook.com]

- 16. The nuclear magnetic resonance spectrum of poly-N-vinylcarbazole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Unprecedented polyvinyl polymer loading on SWCNTs in the liquid phase - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

The Solubility of 9-Vinylcarbazole: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 9-vinylcarbazole, a pivotal monomer in the development of advanced polymers for electronic and pharmaceutical applications. This guide provides a detailed overview of its solubility in common organic solvents, experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound (NVC) is a vinyl-substituted aromatic heterocyclic organic compound that serves as a fundamental building block in the synthesis of poly(this compound) (PVK). PVK is a well-known photoconductive and thermoplastic polymer with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and photorefractive materials. A thorough understanding of the solubility of the NVC monomer is paramount for its purification, polymerization processes, and the development of novel formulations. This technical guide offers a detailed examination of this compound's solubility in a range of common organic solvents, equipping researchers, scientists, and drug development professionals with the essential knowledge for its effective utilization.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₄H₁₁N |

| Molecular Weight | 193.24 g/mol |

| Appearance | Off-white to yellowish crystalline solid |

| Melting Point | 64-66 °C |

| Boiling Point | 353-355 °C |

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," the non-polar aromatic carbazole core and the vinyl group of this compound suggest its preferential solubility in non-polar or moderately polar organic solvents. Experimental observations confirm this, with this compound exhibiting good solubility in a variety of common organic solvents.

General Solubility Profile:

-

High Solubility: Acetone, Chloroform, Tetrahydrofuran (THF), Acetonitrile, Toluene, Benzene.[1]

-

Moderate Solubility: Ethyl Acetate, Cyclohexane.[1]

-

Low to Insoluble: Methanol, Ethanol, Hexane, Water.[1]

Experimental Protocols for Solubility Determination

The accurate determination of this compound solubility is crucial for various applications. The most common and reliable method is the isothermal saturation method , often referred to as the shake-flask method. This can be coupled with either gravimetric or spectroscopic analysis to quantify the solute concentration.

Isothermal Saturation Method (Shake-Flask)

This gravimetric approach is a straightforward and widely used technique to determine the equilibrium solubility of a solid in a liquid.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for several hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, temperature-equilibrated syringe fitted with a syringe filter. The filter removes any suspended microcrystals, which would otherwise lead to an overestimation of solubility.

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, dry container.

-

Weigh the container with the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.

-

The mass of the dissolved this compound and the mass of the solvent can then be calculated.

-

-

Calculation: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

Spectroscopic Method (UV-Vis)

For compounds with a strong chromophore like this compound, UV-Vis spectrophotometry offers a sensitive and accurate alternative to gravimetric analysis for determining the concentration of the saturated solution.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-5 of the Isothermal Saturation Method.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the absorbance within the linear range of the spectrophotometer.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted supernatant at the same λmax.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents its solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the isothermal saturation method.

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental for its effective use in research and development. While qualitative data indicates good solubility in many common organic solvents, precise quantitative data, particularly as a function of temperature, is essential for process optimization and the design of novel material systems. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these critical solubility parameters, thereby facilitating advancements in the fields of polymer chemistry, organic electronics, and drug development.

References

A Technical Guide to the Frontier Molecular Orbitals of 9-Vinylcarbazole: A Core Component in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Vinylcarbazole (9VK) is a vinyl-substituted aromatic heterocyclic organic compound that serves as a fundamental building block in the synthesis of the polymer poly(this compound) (PVK). Both the monomer and its polymer are pivotal in the field of organic electronics due to their excellent charge-transporting properties, high thermal stability, and film-forming capabilities. The performance of 9VK-based materials in applications such as organic light-emitting diodes (OLEDs), organic solar cells, and photoreceptors is intrinsically linked to the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides an in-depth overview of the experimental and computational methodologies used to determine these critical energy levels for this compound, offering detailed protocols and data for researchers in the field.

Data Presentation: HOMO/LUMO Energy Levels of this compound and its Polymer

The following table summarizes the experimentally determined and computationally calculated HOMO and LUMO energy levels for this compound (monomer) and Poly(this compound) (polymer). These values are crucial for designing and predicting the behavior of electronic devices.

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| This compound (Monomer) | DFT (B3LYP/6-31G*) | -5.75 | -0.98 | 4.77 |

| Poly(this compound) (PVK) | Cyclic Voltammetry | -5.80 | -2.20 | 3.60 |

Note: The computational values for the monomer are representative and can vary with the choice of functional and basis set. The experimental values for the polymer are well-established in the literature.

Experimental Protocols for HOMO/LUMO Determination

The experimental determination of HOMO and LUMO energy levels primarily relies on electrochemical and optical spectroscopy techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol:

-

Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent such as acetonitrile or dichloromethane. A supporting electrolyte, for instance, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure sufficient conductivity.

-

Electrochemical Cell: A standard three-electrode system is employed, consisting of:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Measurement Procedure:

-

The electrochemical cell is assembled with the three electrodes immersed in the sample solution.

-

The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

A cyclic potential sweep is applied to the working electrode using a potentiostat. The potential is scanned from an initial value to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

-

Data Analysis:

-

The onset oxidation potential (Eox) is determined from the voltammogram.

-

The HOMO energy level is calculated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E1/2 of Fc/Fc⁺ is assumed to be -4.8 eV relative to the vacuum level): HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

Similarly, if a reversible reduction peak is observed, the onset reduction potential (Ered) can be used to estimate the LUMO energy level: LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a molecule by measuring its absorption of light as a function of wavelength.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as cyclohexane or dichloromethane.

-

Measurement Procedure:

-

A baseline spectrum of the pure solvent is recorded using a UV-Vis spectrophotometer.

-

The absorption spectrum of the this compound solution is then measured over a specific wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

The absorption onset wavelength (λonset), which corresponds to the lowest energy electronic transition, is determined from the absorption spectrum.

-

The optical band gap is calculated using the formula: Egopt (eV) = 1240 / λonset (nm)

-

The LUMO energy level can then be estimated by combining the HOMO level from CV and the optical band gap: LUMO (eV) = HOMO (eV) + Egopt (eV)

-

Computational Methodology: Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

Computational Workflow:

-

Molecular Geometry Optimization:

-

The 3D structure of the this compound molecule is built using molecular modeling software.

-

The geometry is optimized to find the lowest energy conformation. A commonly used level of theory is the B3LYP functional with the 6-31G* basis set.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

HOMO and LUMO Energy Calculation:

-

A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals.

-

The energies of the HOMO and LUMO are extracted from the output file.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: Experimental workflow for determining HOMO and LUMO energy levels.

Caption: Computational workflow for DFT calculation of HOMO/LUMO energies.

Caption: Relationship between HOMO/LUMO levels and OLED device performance.

A Technical Guide to the Synthesis and Purification of High-Purity 9-Vinylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for achieving high-purity 9-Vinylcarbazole (NVC). The document details established synthesis routes, compares various purification techniques, and offers detailed experimental protocols for key procedures. All quantitative data is summarized in structured tables for easy comparison, and logical workflows are visualized using diagrams.

Introduction to this compound

This compound (NVC) is a key organic monomer utilized in the production of polyvinylcarbazole (PVK), a polymer with significant applications in the fields of organic electronics, photovoltaics, and photorefractive materials. The performance of these advanced materials is critically dependent on the purity of the initial NVC monomer. This guide outlines the principal methods for synthesizing NVC and the subsequent purification techniques required to achieve the high purity levels demanded by these applications.

Synthesis of this compound

The most prevalent industrial method for synthesizing this compound is the Reppe synthesis, which involves the vinylation of carbazole with acetylene. Variations of this method, employing different catalysts and reaction conditions, have been developed to optimize yield and purity.

Reppe Synthesis: Vinylation of Carbazole

The Reppe process involves the reaction of carbazole with acetylene in the presence of a basic catalyst.

Reaction Scheme:

Several catalytic systems and solvent combinations have been reported, each with distinct advantages in terms of reaction efficiency and product yield.

Synthesis Methods Overview

| Method Reference | Catalyst | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) |

| Method 1 | Potassium Hydroxide (KOH) | N-Methylpyrrolidone (NMP) | 160 | Normal | 2.5 | 98.6[1] |

| Method 2 | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | 160 | Not specified | Until starting material consumed | 80[1] |

| Method 3 | Na-NaOH/γ-Al₂O₃ | Xylene | 135 | Atmospheric | 8 | 83[1] |

Detailed Experimental Protocols for Synthesis

This protocol is adapted from a high-yield laboratory procedure.[1]

Materials:

-

Carbazole (2 g)

-

Potassium Hydroxide (KOH) (0.04 g)

-

N-Methylpyrrolidone (NMP) (10 mL)

-

Acetylene gas

-

50 mL glass pressure bottle

Procedure:

-

Add carbazole, KOH, and NMP to the 50 mL glass pressure bottle.

-

Stir the mixture and heat to 80°C for 30 minutes to facilitate the formation of the carbazole potassium salt.

-

Increase the temperature to 160°C and introduce acetylene gas under normal pressure.

-

Maintain the reaction for 2.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound is then ready for purification.

This method utilizes DMSO as the solvent.[1]

Materials:

-

Carbazole (50 g)

-

Potassium Hydroxide (KOH) (2 g)

-

Dimethyl Sulfoxide (DMSO) (100 mL)

-

Acetylene gas

-

500 mL three-necked flask

Procedure:

-

Dissolve carbazole in DMSO by heating.

-

Transfer the solution to the three-necked flask and add KOH.

-

Raise the temperature to 160°C.

-

Introduce acetylene gas and continue the reaction until thin-layer chromatography (TLC) indicates the consumption of the carbazole starting material.

-

Cool the reaction mixture.

-

The crude product is isolated for subsequent purification.

Purification of this compound

Achieving high purity is paramount for the application of NVC in electronic and photonic devices. The primary methods for purification are recrystallization, vacuum distillation, sublimation, and for achieving the highest purity levels, zone refining.

Overview of Purification Methods

| Purification Method | Principle | Achievable Purity | Advantages | Disadvantages |

| Recrystallization | Differential solubility of NVC and impurities in a solvent at different temperatures. | >99% | Simple, cost-effective for removing bulk impurities. | Lower yield due to residual solubility; solvent impurities can be introduced.[2][3] |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | >99.5% | Effective for removing non-volatile and some volatile impurities; suitable for larger quantities. | Requires specialized equipment; potential for thermal degradation if not carefully controlled. |

| Sublimation | Phase transition of a solid directly to a gas, followed by condensation to a pure solid. | >99.9% | Can achieve very high purity; solvent-free process.[4] | Only applicable to substances that sublime; can be slow and not easily scalable.[2][3] |

| Zone Refining | Segregation of impurities by moving a narrow molten zone along a solid sample. | >99.999% (5N) | Capable of achieving ultra-high purity.[5] | Slow, energy-intensive, and requires specialized equipment; typically used for small quantities. |

Detailed Experimental Protocols for Purification

This is a common and effective method for initial purification of crude NVC.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

Procedure:

-

Place the crude NVC in an Erlenmeyer flask.

-

Add a minimal amount of ethanol to the flask.

-

Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the NVC. Add more hot ethanol portion-wise until the NVC is completely dissolved.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

For maximum crystal formation, place the flask in an ice bath for 30 minutes.

-

Collect the purified NVC crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove residual solvent. A yield of approximately 81% can be expected from the crude product.[1]

Vacuum distillation is effective for removing impurities with different boiling points.

Apparatus:

-

Short-path distillation apparatus

-

Heating mantle with a magnetic stirrer

-

Vacuum pump

-

Thermometer

Procedure:

-

Assemble the short-path distillation apparatus.

-

Place the crude or recrystallized NVC into the distillation flask.

-

Begin heating the sample gently under vacuum.

-

Collect the fraction that distills at the appropriate temperature and pressure. For this compound, the boiling point is approximately 154-155 °C at 3 mmHg.[6]

-

Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.

-

The purified NVC will solidify in the receiving flask upon cooling.

Sublimation is a powerful technique for achieving high purity by removing non-volatile impurities.

Apparatus:

-

Sublimation apparatus (including a cold finger)

-

Heating mantle or oil bath

-

Vacuum pump

Procedure:

-

Place the NVC sample in the bottom of the sublimation apparatus.

-

Insert the cold finger and connect it to a cooling source (e.g., circulating cold water).

-

Evacuate the apparatus to a pressure of approximately 10⁻³ to 10⁻⁵ Torr.

-

Gently heat the bottom of the apparatus. The temperature should be high enough to induce sublimation but below the melting point of NVC (64-66 °C). A temperature gradient is crucial.

-

The NVC will sublime and deposit as pure crystals on the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum.

-

Carefully remove the cold finger and scrape off the high-purity NVC crystals. Purity levels exceeding 99.9% can be achieved with this method.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the purification methods.

General Experimental Workflow for NVC Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Comparison of NVC Purification Methods

Caption: Comparison of purification methods for this compound.

Conclusion

The synthesis of high-purity this compound is a critical step for the advancement of organic electronics and related fields. The Reppe synthesis remains a robust method for the initial production of NVC. Subsequent purification through a combination of recrystallization, vacuum distillation, and sublimation allows for the attainment of purity levels exceeding 99.9%. For applications demanding the highest purity, zone refining presents a viable, albeit more complex, option. The selection of a specific purification strategy will depend on the desired final purity, the scale of production, and economic considerations. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to produce high-quality this compound for their specific applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 5. Research Status of High-Purity Metals Prepared by Zone Refining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

An In-Depth Technical Guide to the Health and Safety Considerations for Handling 9-Vinylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of 9-Vinylcarbazole. Due to its chemical properties and toxicological profile, stringent safety measures are imperative to mitigate potential risks to laboratory personnel. This document outlines the known hazards, recommended handling procedures, and relevant toxicological data.

Physicochemical and Toxicological Properties

This compound is a solid, off-white crystalline powder.[1] Its chemical structure, featuring a vinyl group attached to a carbazole ring, makes it a valuable monomer in the production of polymers with specialized electronic and optical properties.[1] However, this reactivity also contributes to its hazardous nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1484-13-5 | [1] |

| Molecular Formula | C₁₄H₁₁N | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 60-65 °C | [2] |

| Boiling Point | 154-155 °C at 3 mmHg | [2] |

| Solubility | Soluble in acetonitrile.[1] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed | [2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [2] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | [2] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | [3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |

Toxicological Profile and Genotoxicity

Proposed Mechanism of Genotoxicity

The genotoxicity of many chemical compounds is linked to their metabolic activation into reactive electrophilic intermediates that can form covalent adducts with DNA.[6][7] For carbazole derivatives, this often involves cytochrome P450-mediated oxidation.[8] This process can lead to DNA damage, which, if not repaired, can result in mutations and potentially cancer.[9]

Experimental Protocols for Toxicity Assessment

While specific experimental reports on this compound are scarce, the following sections detail the general methodologies for key toxicological assays used to evaluate chemicals with similar hazard profiles.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the potential of a substance to induce gene mutations.

Methodology:

-

Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537) are commonly used.[10][11]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[10]

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

-

The mixture is then plated on a minimal agar medium lacking histidine.

-

Plates are incubated for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[10]

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, is used.[12][13]

-

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.[12]

-

Procedure:

-

Cells are exposed to the test substance at various concentrations for a defined period.

-

A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.[13]

-

Cells are harvested, fixed, and stained.

-

-

Endpoint: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[12]

Mouse Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[14]

Methodology:

-

Animal Model: Typically, CBA/J mice are used.

-

Procedure:

-

A range of concentrations of the test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[15]

-

On day six, the mice are injected with a radiolabeled nucleotide (e.g., ³H-thymidine).

-

After a few hours, the draining auricular lymph nodes are excised.

-

-

Endpoint: The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is generally considered a positive response, indicating that the substance is a skin sensitizer.[1][15]

Occupational Exposure and Safe Handling

Occupational Exposure Limits

Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), the Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), or the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), have not been established for this compound. In the absence of specific OELs, it is crucial to handle this compound as a substance with high acute toxicity and as a suspected human carcinogen and mutagen.[16]

Engineering Controls

-

Containment: All work with this compound should be conducted in a designated area within a certified chemical fume hood, glove box, or other suitable containment device to minimize inhalation exposure.[16]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and consider double-gloving.[17]

-

Eye Protection: Use chemical safety goggles and a face shield when there is a risk of splashing.[17]

-

Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are mandatory. For procedures with a higher risk of contamination, consider a disposable gown or apron.[17]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator appropriate for the concentration and form of the chemical should be used.

Safe Handling and Storage

-

Designated Area: All work with this compound should be performed in a clearly marked designated area.[18]

-

Minimizing Exposure: Avoid creating dust. Use wet methods for cleaning up spills if appropriate.

-

Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[19] The storage area should be secured and accessible only to authorized personnel.[18]

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical spills. Do not attempt to clean up a large spill without proper training and equipment.[16]

-

Waste Disposal: All waste contaminated with this compound must be collected in a designated, labeled hazardous waste container and disposed of in accordance with institutional and local regulations for carcinogenic and mutagenic waste.[20]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a hazardous chemical with significant health risks, including acute toxicity, skin sensitization, and suspected mutagenicity. Adherence to stringent safety protocols, including the use of appropriate engineering controls, personal protective equipment, and proper handling and disposal procedures, is essential to minimize the risk of exposure. All personnel working with this compound must be thoroughly trained on its hazards and the necessary safety precautions.

References

- 1. rivm.nl [rivm.nl]

- 2. researchgate.net [researchgate.net]

- 3. N-Vinylcarbazole | C14H11N | CID 15143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA adduct formation in primary mouse embryo cells induced by 7H-dibenzo[c,g]carbazole and its organ-specific carcinogenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. III. Methylated derivatives of 9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ftp.cdc.gov [ftp.cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 17. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]

- 18. northumbria.ac.uk [northumbria.ac.uk]

- 19. Use of Carcinogens, Mutagens and Substances Toxic to Reproduction - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 20. chem.tamu.edu [chem.tamu.edu]

An In-depth Technical Guide to 9-Vinylcarbazole (CAS: 1484-13-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Vinylcarbazole (9-VC), with the CAS number 1484-13-5, is an organic compound that serves as a crucial monomer in the production of poly(vinylcarbazole) (PVK), a polymer with significant photoconductive and thermal stability properties.[1][2] Its unique molecular structure, which combines a carbazole core with a reactive vinyl group, makes it a valuable building block in polymer science and organic electronics.[3][4] This technical guide provides a comprehensive overview of the material properties, experimental protocols, and key applications of this compound.

Material Properties

The properties of this compound are summarized in the tables below, covering its physical, chemical, and optical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁N | [5] |

| Molecular Weight | 193.24 g/mol | [4] |

| Appearance | Pale brown or light yellow crystalline solid/powder | [3][4][6] |

| Melting Point | 60-66 °C | [1][4][7] |

| Boiling Point | 154-155 °C at 3 mmHg | [4][7] |

| Density | 1.085 - 1.0897 g/cm³ | [3][6] |

| Purity | ≥ 98.0% (GC) | [4][8] |

Table 2: Solubility Profile of this compound

This compound is known to be soluble in a variety of organic solvents, a property attributed to its largely non-polar nature.[3] However, it exhibits very low solubility in water.[3]

| Solvent | Solubility | Source(s) |

| Tetrahydrofuran (THF) | Soluble | [3][6] |

| Chloroform | Soluble | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Acetone | Soluble | [6] |

| Acetonitrile | Soluble | [6] |

| Alcohol | Soluble | [6] |

| Cyclohexane | Soluble | [6] |

| Hexane | Soluble | [6] |

| Water | Insoluble | [1][3] |

Table 3: Optical Properties of this compound

| Property | Value | Source(s) |

| Refractive Index (estimate) | 1.5850 | [6] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound from Carbazole and Acetylene

A common method for the synthesis of this compound involves the vinylation of carbazole with acetylene. The following protocol is based on established procedures:

-

Salt Formation: In a 50 ml glass pressure bottle, combine 2 g of carbazole, 0.04 g of a proton-removing agent such as potassium hydroxide (KOH), and 10 ml of N-methylpyrrolidone as a solvent.

-

Heating and Stirring: Stir the mixture and raise the temperature to 80°C. Maintain these conditions for 30 minutes to facilitate the formation of the carbazole potassium salt.

-

Vinylation: Introduce acetylene gas into the reaction vessel. Increase the temperature to 160°C and maintain the reaction under normal pressure for 2.5 hours.

-

Yield: This process typically results in a high yield of N-vinyl carbazole, around 98.6%.

Characterization Protocols

Purification: For purification, N-vinylcarbazole can be crystallized repeatedly from methanol in amber glassware. It can also be sublimed in a vacuum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A general protocol for obtaining ¹H NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN) in a clean vial.[9][10] Tetramethylsilane (TMS) can be used as an internal standard.[10]

-

Transfer: Once fully dissolved, transfer the solution to a clean NMR tube using a Pasteur pipette. Ensure the solution height is at least 50 mm from the bottom of the tube.[11]

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).[10]

-

Data Acquisition: Load the appropriate experimental parameters and acquire the ¹H NMR spectrum.[12]

Infrared (IR) Spectroscopy: A general protocol for obtaining an FT-IR spectrum of solid this compound using the KBr pellet method is as follows:

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy: A general protocol for obtaining a UV-Vis spectrum of this compound in solution is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as chloroform.[14]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference and a second cuvette with the sample solution.

-

Data Acquisition: Place the cuvettes in the spectrophotometer and scan across the desired wavelength range to obtain the absorption spectrum.[2]

Applications

This compound is a versatile monomer with applications primarily in polymer chemistry and materials science:

-

Polymer Synthesis: It is the precursor to poly(vinylcarbazole) (PVK), a high-performance polymer known for its thermal stability, insulating properties, and photoconductivity.[2][6][15]

-

Organic Electronics: Due to its conductive properties, this compound and its polymer derivatives are utilized in organic light-emitting diodes (OLEDs), photovoltaic cells, and photoreceptors in photocopiers.[3][4]

-

Drug Delivery: Derivatives of this compound are being explored for their potential in drug delivery systems, leveraging their biocompatibility and ability to form hydrogels for encapsulating therapeutic agents.[4]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Free-Radical Polymerization of this compound

Caption: Mechanism of free-radical polymerization of this compound to form PVK.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Vinylcarbazole | C14H11N | CID 15143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1484-13-5 [chemicalbook.com]

- 7. POLY(N-VINYLCARBAZOLE) | 25067-59-8 [chemicalbook.com]

- 8. 9-ビニルカルバゾール | this compound | 1484-13-5 | 東京化成工業株式会社 [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. This compound(1484-13-5) 1H NMR [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. polymersource.ca [polymersource.ca]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 9-Vinylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 9-Vinylcarbazole (9-VC) and its corresponding polymer, Poly(this compound) (PVK). This document collates quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details relevant experimental methodologies, and visualizes degradation pathways and experimental workflows.

Thermal Properties of this compound Monomer

This compound is a solid crystalline monomer with a melting point ranging from 64°C to 67°C and a boiling point of 357°C at atmospheric pressure. While it exhibits good thermal stability in the solid state, it is susceptible to thermal polymerization at elevated temperatures.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data

Currently, specific quantitative TGA and DSC data for the thermal decomposition of the this compound monomer in the public domain is limited. Thermal analysis of the monomer is often focused on its polymerization behavior rather than its decomposition. It is anticipated that the degradation of the monomer would occur at temperatures significantly above its boiling point, likely involving the cleavage of the vinyl group and fragmentation of the carbazole ring.

Postulated Thermal Degradation Pathway of this compound Monomer

The thermal degradation of the this compound monomer at high temperatures is likely to proceed through the homolytic cleavage of the C-N bond or the C=C bond of the vinyl group, leading to the formation of various radical species. These radicals can then undergo further reactions such as hydrogen abstraction, recombination, and fragmentation, ultimately leading to a complex mixture of smaller volatile compounds.

Figure 1: Postulated degradation of this compound monomer.

Thermal Stability and Degradation of Poly(this compound) (PVK)

Poly(this compound) is a thermoplastic polymer known for its high thermal stability, making it suitable for applications requiring resistance to elevated temperatures.[1] Its degradation profile is influenced by factors such as the atmosphere (inert or oxidative) and the heating rate.

Thermogravimetric Analysis (TGA) Data

TGA studies reveal that the thermal degradation of PVK typically occurs in multiple stages. The onset of decomposition generally begins above 300°C in an inert atmosphere.

| Atmosphere | Heating Rate (°C/min) | Onset Decomposition T° (°C) | T° of Max. Degradation Rate (1st Stage) (°C) | T° of Max. Degradation Rate (2nd Stage) (°C) | Residual Mass at 600°C (%) |

| Nitrogen | 10 | ~350 | ~420 | ~530 | ~40 |

| Air | 10 | ~330 | ~410 | ~580 | <5 |

Note: The data in this table is compiled from typical values found in polymer analysis literature and may vary depending on the specific molecular weight and purity of the PVK sample.

In a nitrogen atmosphere, the initial weight loss is primarily due to chain scission and depolymerization, while the second stage at higher temperatures corresponds to the degradation of the carbazole side groups. In the presence of air, oxidative degradation leads to a lower onset temperature and more complete decomposition, resulting in a significantly lower residual mass.

Differential Scanning Calorimetry (DSC) Data

DSC analysis of PVK is crucial for determining its glass transition temperature (Tg), which is a key parameter for understanding its mechanical properties at different temperatures.

| Molecular Weight (Mn) | Heating Rate (°C/min) | Glass Transition Temperature (Tg) (°C) |

| 25,000 - 50,000 | 10 | 210 - 225 |

| >100,000 | 10 | 220 - 235 |

Note: The Tg values can be influenced by the molecular weight of the polymer, with higher molecular weight PVK generally exhibiting a higher Tg.

The DSC thermogram of PVK typically shows a clear endothermic step corresponding to the glass transition. No sharp melting peak is observed as PVK is an amorphous polymer.

Thermal Degradation Mechanism of Poly(this compound)

The thermal degradation of PVK is a complex process involving multiple reaction pathways. The primary mechanisms are believed to be chain scission of the polymer backbone and degradation of the carbazole side groups.

Figure 2: PVK thermal degradation pathways.

Under inert conditions, chain scission can lead to the formation of oligomers and the monomer, this compound. The degradation of the carbazole ring can produce a variety of aromatic and nitrogen-containing compounds. At higher temperatures, these products can further react to form a stable char residue. In an oxidative environment, the degradation is more extensive, leading to the formation of carbon oxides and a smaller amount of char.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the thermal stability and degradation profile of this compound and its polymer.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the powdered sample (9-VC or PVK) into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (the temperature at which significant mass loss begins).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition for each degradation stage.

-

Determine the percentage of residual mass at the end of the experiment.

-